Acetylsventenic acid

CAS No.:

Cat. No.: VC18392070

Molecular Formula: C22H32O4

Molecular Weight: 360.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H32O4 |

|---|---|

| Molecular Weight | 360.5 g/mol |

| IUPAC Name | (1R,2S,4S,5S,9S,10S,13R)-2-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

| Standard InChI | InChI=1S/C22H32O4/c1-13-11-22-12-15(13)6-7-16(22)20(3)8-5-9-21(4,19(24)25)17(20)10-18(22)26-14(2)23/h15-18H,1,5-12H2,2-4H3,(H,24,25)/t15-,16+,17+,18+,20+,21+,22+/m1/s1 |

| Standard InChI Key | OTGKWSJHAGHYIW-RNXAVOFCSA-N |

| Isomeric SMILES | CC(=O)O[C@H]1C[C@H]2[C@@](CCC[C@]2(C)C(=O)O)([C@H]3[C@]14C[C@@H](CC3)C(=C)C4)C |

| Canonical SMILES | CC(=O)OC1CC2C(CCCC2(C)C(=O)O)(C3C14CC(CC3)C(=C)C4)C |

Introduction

Chemical and Physical Properties

Molecular and Structural Characteristics

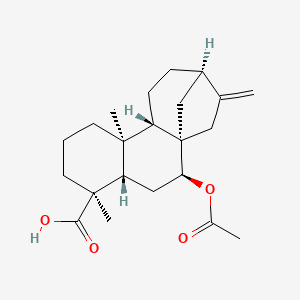

Acetylsventenic acid’s molecular formula, C₂₂H₃₂O₄, corresponds to a molar mass of 360.487 g/mol. Its exact mass, measured at 360.230072 Da, aligns with theoretical calculations, confirming the absence of isotopic substitutions . The compound’s structure (Fig. 1) features a kaurane backbone with an acetoxy group (-OAc) at C-7 and a carboxylic acid (-COOH) at C-19. This functionalization likely influences its solubility and reactivity.

Table 1: Key Physicochemical Properties of Acetylsventenic Acid

| Property | Value |

|---|---|

| CAS Number | 126737-42-6 |

| Molecular Formula | C₂₂H₃₂O₄ |

| Molecular Weight | 360.487 g/mol |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 475.1±45.0 °C (760 mmHg) |

| Flash Point | 159.0±22.2 °C |

| LogP | 5.39 |

| Vapor Pressure | 0.0±2.5 mmHg (25°C) |

| Refractive Index | 1.548 |

Thermal and Solubility Profiles

The compound’s high boiling point (475.1±45.0 °C) suggests stability under elevated temperatures, a trait shared with many diterpenoids . Its low vapor pressure (0.0±2.5 mmHg at 25°C) indicates minimal volatility, aligning with its solid-state behavior at room temperature. The logP value of 5.39 predicts preferential partitioning into lipid phases, implying limited aqueous solubility. This hydrophobicity may necessitate formulation strategies for biological testing, such as solubilization in dimethyl sulfoxide (DMSO) or lipid-based carriers.

Synthesis and Isolation

-

Extraction: Isolation of a precursor diterpenoid from plant material via solvent extraction.

-

Acetylation: Reaction with acetic anhydride under catalytic conditions to introduce the C-7 acetoxy group.

-

Oxidation: Selective oxidation of a methyl group to a carboxylic acid at C-19.

Challenges in synthesis may arise from stereochemical control at multiple chiral centers and the stability of the carboxylic acid moiety under reaction conditions.

Future Research Directions

-

Synthetic Methodologies: Develop efficient routes for acetylsventenic acid synthesis, emphasizing stereochemical fidelity.

-

Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in in vitro models.

-

Structure-Activity Relationships (SAR): Modify functional groups to assess impacts on potency and solubility.

-

Computational Studies: Perform molecular docking to predict target interactions, leveraging the compound’s lipophilicity for blood-brain barrier penetration studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume